molecular formula C16H16N2OS B1393264 N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine CAS No. 1251614-64-8

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1393264
CAS No.: 1251614-64-8
M. Wt: 284.4 g/mol
InChI Key: WQLNYROZZUNCHB-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with benzyl halides and subsequent cyclization. One common method is the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization using an oxidizing agent like iodine .

Industrial Production Methods

Industrial production methods for benzothiazoles often involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the reaction of 2-aminothiophenol with benzyl halides under controlled temperature and pressure conditions, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-7-methyl-1,3-benzothiazol-2-amine
  • 6-ethoxy-1,3-benzothiazol-2-amine
  • 2-aminothiophenol derivatives

Uniqueness

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine is unique due to its specific benzyl substitution, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its unique structure allows for specific interactions with molecular targets, leading to its diverse applications in various fields .

Properties

IUPAC Name

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-8-9-13(19-2)14-15(11)20-16(18-14)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNYROZZUNCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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